molecular formula C7H12O3 B13421605 2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid

2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid

Cat. No.: B13421605
M. Wt: 144.17 g/mol
InChI Key: WWGSGBFRODAXAP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is a chiral compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol This compound is characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans typically involves the reaction of cyclopentanone with a suitable reagent to introduce the hydroxy group, followed by the addition of an acetic acid moiety. One common method involves the use of a Grignard reagent to introduce the hydroxy group, followed by oxidation and subsequent esterification to form the acetic acid derivative .

Industrial Production Methods

Industrial production of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The compound is often produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The hydroxy group and acetic acid moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is unique due to its specific stereochemistry and the presence of a hydroxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

WWGSGBFRODAXAP-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CC(=O)O

Canonical SMILES

C1CC(C(C1)O)CC(=O)O

Origin of Product

United States

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